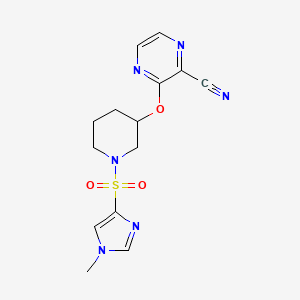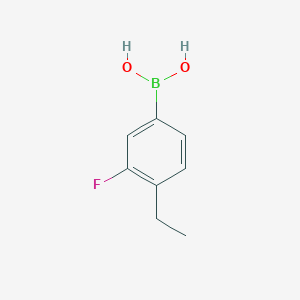![molecular formula C20H20N4O3S B2686499 (4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(thiophen-2-yl)methanone CAS No. 1455461-39-8](/img/structure/B2686499.png)
(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(thiophen-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(thiophen-2-yl)methanone is a complex organic molecule that features multiple functional groups, including a benzo[d][1,3]dioxole moiety, a pyrazole ring, a diazepane ring, and a thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting from a suitable precursor such as 1,3-diketone, the pyrazole ring can be synthesized via cyclization with hydrazine derivatives under acidic or basic conditions.
Introduction of the Benzo[d][1,3]dioxole Moiety: This can be achieved through electrophilic aromatic substitution reactions, where the benzo[d][1,3]dioxole is introduced to the pyrazole ring.
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamine and dihalide precursors.
Attachment of the Thiophene Ring: The final step involves the formation of the methanone linkage between the diazepane and thiophene rings, typically through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates and selectivity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole and thiophene moieties, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the diazepane ring, where nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (for hydrogenation reactions), Lewis acids (for Friedel-Crafts reactions).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s structural features suggest potential as a pharmacophore in drug design. It could be explored for its activity against various biological targets, including enzymes and receptors.
Medicine
Medicinally, the compound may exhibit pharmacological properties such as anti-inflammatory, anticancer, or antimicrobial activities. Its unique structure allows for interactions with multiple biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.
作用机制
The mechanism by which (4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(thiophen-2-yl)methanone exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
- (4-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)methanone
- (benzo[d][1,3]dioxol-5-yl)-1H-pyrazole
- (thiophen-2-yl)methanone
Uniqueness
The uniqueness of (4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(thiophen-2-yl)methanone lies in its combination of multiple functional groups within a single molecule. This structural complexity allows for a wide range of chemical reactivity and potential biological activity, distinguishing it from simpler analogs.
This compound , covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
[4-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-1,4-diazepan-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c25-20(18-3-1-10-28-18)24-7-2-6-23(8-9-24)19-12-15(21-22-19)14-4-5-16-17(11-14)27-13-26-16/h1,3-5,10-12H,2,6-9,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARGJBBQAHFVLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=CS2)C3=NNC(=C3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2686416.png)
![2-((5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-morpholinopropyl)acetamide](/img/structure/B2686422.png)

![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B2686426.png)


![2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2686430.png)
![Methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B2686431.png)
![Tert-butyl 4-[(but-2-ynoylamino)methyl]-4-fluoropiperidine-1-carboxylate](/img/structure/B2686432.png)
![3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2686434.png)

![2-chloro-N-({1-[(dimethylcarbamoyl)methyl]piperidin-4-yl}methyl)pyridine-4-carboxamide](/img/structure/B2686436.png)
![8-bromo-3-methyl-7-{3-[(4-methylpyrimidin-2-yl)sulfanyl]propyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2686438.png)
![N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2686439.png)
